

Introduction: The Strategic Importance of a Bifunctional Scaffold

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Compound of Interest

Compound Name: 4-(Aminomethyl)picolinic acid

CAS No.: 1503356-68-0

Cat. No.: B2889344

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In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 4-(Aminomethyl)picolinic acid is a heterocyclic compound that has garnered significant interest due to its bifunctional nature. It incorporates the foundational structure of picolinic acid, a well-known bidentate chelating agent, with an aminomethyl group at the 4-position of the pyridine ring.^[1] This addition introduces a basic primary amine, which not only alters the molecule's physicochemical properties like solubility and hydrogen bonding capacity but also provides a crucial reactive handle for further chemical modification.^[1] This guide offers a comprehensive overview of 4-(Aminomethyl)picolinic acid, from its fundamental chemical identifiers to its synthesis and applications, designed for researchers and professionals in drug development.

Core Chemical Identifiers

Precise identification is the foundation of all chemical research. The standardized SMILES and InChIKey notations provide a universal language for representing the molecular structure of 4-(Aminomethyl)picolinic acid and its common salt form.

Identifier	Value	Form
Canonical SMILES	<chem>C1=CN=C(C=C1CN)C(=O)O.C</chem> I[1]	Hydrochloride Salt
InChIKey	YDESKWINMITFHG- UHFFFAOYSA-N[1]	Hydrochloride Salt

Physicochemical and Structural Properties

The unique arrangement of functional groups—a pyridine ring, a carboxylic acid, and a primary amine—governs the compound's behavior in both chemical and biological systems.[1]

Property	Data	Notes
Molecular Formula	C ₇ H ₈ N ₂ O ₂	Free Acid
Molecular Weight	188.61 g/mol	Hydrochloride Salt[1]
Parent Compound	Picolinic Acid (Pyridine-2-carboxylic acid)[1]	An isomer of nicotinic and isonicotinic acids.[1]
Key Functional Groups	Pyridine Ring, Carboxylic Acid, Aminomethyl Group	The pyridine ring can engage in π - π stacking, while the carboxylic acid and amine are key sites for hydrogen bonding and derivatization.[1]
Notable Characteristic	Bidentate Chelating Agent	The picolinic acid core is known for forming stable complexes with various metal ions.[1]

Synthetic Pathways and Mechanistic Rationale

The synthesis of 4-(Aminomethyl)picolinic acid is a multi-step process that requires precise control over chemical transformations to install the aminomethyl group at the C-4 position of the picolinic acid scaffold.[1] A common and documented route begins with picolinic acid as the starting material.[1][2]

Experimental Protocol: Synthesis from Picolinic Acid

This protocol outlines a strategic pathway involving halogenation, cyanation, and subsequent reduction.

Step 1: Halogenation of the Picolinic Acid Scaffold

- Objective: To create a reactive site at the 4-position for subsequent nucleophilic substitution.
- Procedure:
 - Treat picolinic acid with thionyl chloride (SOCl_2) to convert the carboxylic acid to a more reactive acid chloride.^{[1][2]}
 - React the intermediate acid chloride with methanol to form the corresponding methyl ester.^{[1][2]} This sequence can yield a halogenated intermediate such as 4-chloromethylpicolinate hydrochloride.^[2]
- Causality: The initial esterification protects the carboxylic acid and facilitates the subsequent steps. The halogenation at the 4-position (often via a more complex route starting from picolinic acid N-oxide or other precursors) introduces a good leaving group, which is essential for the introduction of the nitrile.

Step 2: Nucleophilic Substitution to Introduce a Nitrile Group

- Objective: To install a carbon-nitrogen functional group that can be readily converted to the target aminomethyl moiety.
- Procedure:
 - React the 4-halomethylpicolinate intermediate (e.g., 4-iodomethylpicolinate) with a cyanide source, such as copper(I) cyanide (CuCN), in a suitable polar aprotic solvent like dimethylformamide (DMF).^{[1][2][3]}
 - The reaction is typically heated to drive the substitution, yielding 4-cyano-2-methylpicolinate.^{[1][3]}

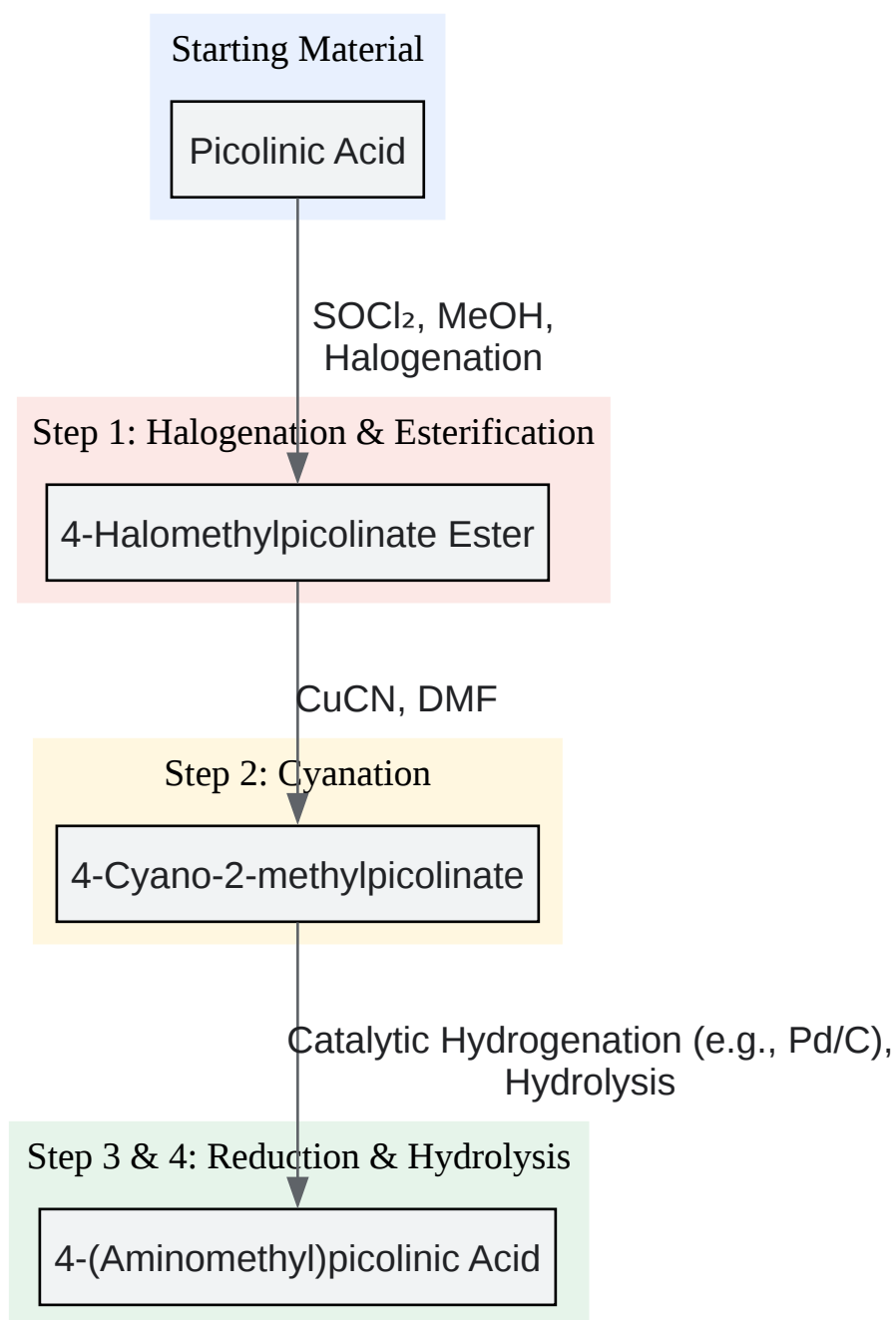
- Causality: The cyano group is an excellent synthon for a primary amine. Its introduction via nucleophilic substitution is a robust and well-established transformation. Copper(I) cyanide is often used for its efficacy in displacing halides from aromatic and heterocyclic systems.

Step 3: Reduction of the Nitrile to a Primary Amine

- Objective: To convert the cyano group into the final aminomethyl functionality.
- Procedure:
 - Perform a catalytic hydrogenation of the 4-cyano-2-methylpicolinate intermediate. A common catalyst is Palladium on carbon (Pd/C).[2][3]
 - This reaction can be challenging, as it may lead to the formation of secondary and tertiary amine byproducts.[1] Careful selection of solvent and reaction conditions is critical to favor the formation of the primary amine.
- Causality: Catalytic hydrogenation is a powerful method for reducing nitriles. The catalyst provides a surface for the reaction between hydrogen gas and the nitrile, breaking the carbon-nitrogen triple bond and forming the desired amine.

Step 4: Hydrolysis of the Ester

- Objective: To deprotect the carboxylic acid and yield the final product.
- Procedure:
 - Subject the aminomethyl picolinate intermediate to acid or base-catalyzed hydrolysis to convert the methyl ester back to a carboxylic acid.
- Causality: This final step reveals the carboxylic acid functionality, resulting in the bifunctional 4-(Aminomethyl)picolinic acid molecule.



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Sources

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